molecular formula C34H60O3Si2 B134932 (1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde CAS No. 112828-13-4

(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde

Cat. No.: B134932
CAS No.: 112828-13-4
M. Wt: 573 g/mol
InChI Key: CBBPZOZLUNXNDK-NZAAPPJWSA-N
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Description

(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde (CAS: 112828-13-4) is a synthetic secosteroid derivative with a molecular formula of C₃₄H₆₀O₃Si₂ and a molecular weight of 573.01 g/mol . The compound features two tert-butyldimethylsilyl (TBS) protecting groups at the 1S and 3R positions, a conjugated 5E,7E diene system, and a carboxaldehyde moiety at the C20 position. It is classified as a high oxidation state iodine reagent and is primarily used in organic synthesis, particularly in Rh₂(esp)₂-catalyzed C-H amination reactions .

Properties

IUPAC Name

(2S)-2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H60O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,23-24,28-31H,2,14-15,18-22H2,1,3-13H3/b26-16+,27-17+/t24-,28-,29-,30+,31+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBPZOZLUNXNDK-NZAAPPJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448648
Record name 2-[(1R,3aS,4E,7aR)-4-{(2E)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]propanal (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112828-13-4
Record name (1S,3R,5E,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112828-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1R,3aS,4E,7aR)-4-{(2E)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]propanal (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde (CAS No. 112828-13-4) is a synthetic derivative of steroidal compounds that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and data.

  • Molecular Formula : C34H60O3Si2
  • Molecular Weight : 573.01 g/mol
  • Structure : The compound features a complex steroidal structure with multiple silyl ether groups which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential anticancer properties and metabolic pathways. The following sections summarize key findings from various studies.

Anticancer Activity

  • Inhibition of Cell Proliferation :
    • Studies have indicated that derivatives of vitamin D and related compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, the compound PRI-5105, structurally related to our compound of interest, showed enhanced antiproliferative activity against HT-29 colorectal cancer cells when combined with 5-fluorouracil (5-FU) . This suggests a potential for similar mechanisms in this compound.
  • Synergistic Effects with Chemotherapy :
    • The combination of vitamin D derivatives with traditional chemotherapeutics like 5-FU has been shown to enhance the efficacy of treatment in colorectal cancer models . This indicates that our compound could potentially act synergistically in similar therapeutic contexts.

Metabolic Pathways

  • CYP24A1 Metabolism :
    • The metabolism of steroidal compounds often involves cytochrome P450 enzymes. Research indicates that compounds like PRI-5105 and PRI-5106 undergo significant metabolic conversion via CYP24A1 . Understanding the metabolic fate of this compound could provide insights into its pharmacokinetics and bioavailability.
  • Comparison with Other Steroidal Compounds :
    • In a comparative study involving various steroidal analogs, it was noted that structural modifications can significantly affect both the metabolic stability and biological activity of these compounds . This highlights the importance of structural characteristics in determining the biological profile of this compound.

Data Summary

The following table summarizes key findings regarding the biological activity and metabolic interactions associated with this compound and related compounds:

Study/Compound Biological Activity Mechanism
PRI-5105Antiproliferative against HT-29 cellsEnhanced effect with 5-FU
PRI-5106Similar antiproliferative activityMetabolized by CYP24A1
(1S,3R,...)-CarboxaldehydePotential anticancer properties (hypothetical)Requires further investigation

Case Studies

Several case studies have explored the efficacy of vitamin D derivatives in cancer treatment:

  • Colorectal Cancer Models :
    • In murine models using HT-29 cells treated with vitamin D analogs alongside chemotherapy agents like 5-FU demonstrated reduced tumor growth rates compared to controls .
  • Skin Cell Proliferation :
    • Related steroidal compounds have shown inhibition of proliferation in skin cells including keratinocytes and melanoma cells . This suggests a broader spectrum of biological activity that could be explored further for (1S,3R,...)-carboxaldehyde.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of secosteroids and vitamin D analogs modified with protective groups to enhance stability and reactivity. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

2.1.1. 5-{[(1S,3R,5Z,7E,9ξ,20S)-1-Hydroxy-20-(3-hydroxy-3-methylbutoxy)-9,10-secopregna-5,7,10-trien-3-yl]oxy}-5-oxopentanoic acid

  • Molecular Formula : C₃₁H₄₈O₇
  • Molecular Weight : 532.718 g/mol
  • Key Features: Contains a hydroxyl group at C1 and an oxy-pentanoic acid ester at C3. Features a 5Z,7E diene configuration and a 3-hydroxy-3-methylbutoxy substituent at C20. Six stereocenters and defined double-bond stereochemistry .

[[(1a,3b,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]

  • CAS : 111594-58-2
  • Molecular Formula : C₄₀H₇₂O₂Si₂
  • Molecular Weight : 641.17 g/mol
  • Key Features :
    • Shares the 5E,7E diene system but includes a 22E double bond and ergosterol-derived backbone.
    • Utilizes TBS groups for hydroxyl protection, similar to the target compound .
  • Applications : Likely employed in sterol synthesis or as a precursor for vitamin D analogs.

(1S,3R,5Z,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde

  • CAS : 112924-91-1
  • Molecular Formula : C₃₄H₆₀O₃Si₂
  • Molecular Weight : 573.0094 g/mol
  • Key Differences :
    • The 5Z,7E configuration contrasts with the 5E,7E geometry of the target compound.
    • Identical functional groups (TBS-protected hydroxyls, carboxaldehyde) but altered double-bond stereochemistry .
  • Implications : Stereochemical variations may influence reactivity in catalytic applications or biological interactions.
Comparative Data Table
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Diene Configuration Applications
Target Compound (112828-13-4) C₃₄H₆₀O₃Si₂ 573.01 TBS-protected OH, C20 carboxaldehyde 5E,7E C-H amination catalysis
Vitamin D₃ Analog (N/A) C₃₁H₄₈O₇ 532.718 Hydroxyl, oxy-pentanoic acid ester 5Z,7E Biological research
Ergosterol Derivative (111594-58-2) C₄₀H₇₂O₂Si₂ 641.17 TBS-protected OH, 22E double bond 5E,7E Sterol synthesis
5Z,7E Isomer (112924-91-1) C₃₄H₆₀O₃Si₂ 573.0094 TBS-protected OH, C20 carboxaldehyde 5Z,7E Organic synthesis (stereochemical studies)
Research Findings and Implications
  • Reactivity in Catalysis : The target compound’s 5E,7E diene system and carboxaldehyde group make it a robust substrate for Rh-catalyzed amination, whereas analogs with 5Z configurations (e.g., 112924-91-1) may exhibit reduced efficiency due to steric or electronic effects .
  • Biological Activity : Unlike the vitamin D₃ analog (C₃₁H₄₈O₇), the target compound lacks hydroxyl groups necessary for binding to vitamin D receptors, limiting its biological utility .
  • Stability : TBS-protected derivatives (e.g., 112828-13-4, 111594-58-2) show enhanced stability under acidic or oxidative conditions compared to unprotected secosteroids .

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule derives from a 9,10-secopregnane skeleton with two tert-butyldimethylsilyl (TBS) groups at positions 1 and 3, a conjugated triene system (5E,7E), and a C20 aldehyde. Retrosynthetically, the compound can be dissected into:

  • A C20 aldehyde precursor

  • A dihydroxylated secosteroid core

  • TBS-protecting groups for hydroxyl functionalities.

The synthesis prioritizes stereoselective formation of the 5E,7E diene and retention of the 1S,3R configurations during silylation.

Silylation of the Diol Precursor

The 1,3-dihydroxy secosteroid intermediate is protected using tert-butyldimethylsilyl chloride (TBSCl) under inert conditions. Typical conditions involve:

  • Reagents : TBSCl (2.2 equiv), imidazole (4.4 equiv)

  • Solvent : Anhydrous DMF or dichloromethane

  • Temperature : 0°C to room temperature

  • Yield : >85% (reported for analogous silylations).

This step ensures regioselective protection of the 1S and 3R hydroxyl groups while avoiding migration.

Formation of the 5E,7E Diene System

The conjugated diene is established via a Wittig reaction between the C20 aldehyde and a phosphorane reagent (e.g., cyclopropyl-containing phosphorane IV). Alternatively, a Horner-Wadsworth-Emmons reaction using phosphonate VII improves stereocontrol:

StepReagents/ConditionsOutcome
Phosphonate CouplingPhosphonate VII (1.2 equiv), NaH (1.5 equiv), THF, 0°C → RTForms (E)-enone with >90% stereoselectivity
WorkupAqueous NH4Cl extraction, silica gel chromatographyIsolates enone intermediate

Solvent and Base Selection

  • Wittig Reaction : THF or toluene with NaH as base minimizes side reactions.

  • Horner-Wadsworth-Emmons : MeCN with piperidine (1.25 equiv) enhances reaction rate and yield.

Temperature Control

  • Silylation : Conducted at 0°C to prevent desilylation.

  • Aldehyde Oxidation : Room temperature avoids decomposition of sensitive intermediates.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 9.72 (s, 1H, CHO), 6.20–5.95 (m, 2H, 5E,7E-CH=CH), 4.40–4.15 (m, 2H, 1S,3R-O-TBS), 0.90–0.85 (m, 18H, TBS tert-butyl).

  • ¹³C NMR : δ 202.5 (CHO), 144.3, 136.7 (C5, C7), 72.4, 70.1 (C1, C3), 25.8 (TBS CH₃).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, 80:20 MeCN/H₂O, 1 mL/min) .

Q & A

Q. What are the key considerations for synthesizing the compound with high stereochemical purity?

To achieve high stereochemical purity, employ chiral auxiliaries or asymmetric catalytic systems during critical steps such as the introduction of silyl ether groups. The tert-butyldimethylsilyl (TBDMS) protecting groups require anhydrous conditions for installation and fluoride-based reagents (e.g., TBAF) for selective deprotection. Monitor stereochemical outcomes using chiral HPLC or NOESY NMR to confirm spatial arrangements .

Q. Which analytical techniques are optimal for characterizing tert-butyldimethylsilyl-protected intermediates?

Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm structural integrity, supplemented by 29Si^{29}\text{Si} NMR for silyl group verification. High-resolution mass spectrometry (ESI-TOF) ensures molecular weight accuracy. For stereochemical confirmation, X-ray crystallography is recommended, especially for complex diastereomers .

Q. How to ensure stability during long-term storage of the compound?

Store the compound under inert gas (argon/nitrogen) at -20°C in amber vials with desiccants. Avoid exposure to protic solvents, moisture, or acidic conditions, as TBDMS groups are susceptible to hydrolysis. Periodic NMR analysis can detect degradation products .

Q. What purification methods are effective given the compound’s oxygen sensitivity?

Use silica gel chromatography under nitrogen atmosphere, avoiding aqueous workup. Recrystallization from anhydrous solvents (e.g., dry hexane/ethyl acetate) minimizes oxidation. Monitor purity via TLC with fluorescent indicators and confirm by melting point analysis .

Q. How to validate the geometric isomerism (5E,7E) through spectroscopic methods?

NOESY NMR identifies spatial proximity between protons on the conjugated diene system. UV-Vis spectroscopy confirms extended conjugation (λmax\lambda_{\text{max}} shifts). Compare results with synthesized geometric isomers as reference standards .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical and experimental physicochemical properties (e.g., enthalpy of evaporation)?

Develop group contribution models based on elemental and chemical bond analysis, then validate using differential scanning calorimetry (DSC). Address discrepancies by ensuring sample purity (>98% via HPLC) and controlling degradation during data collection (e.g., continuous cooling to stabilize labile groups) .

Q. What strategies minimize side reactions during aldehyde functionalization in derivatization?

Perform reactions under inert atmospheres at low temperatures (-78°C to 0°C). Use organocatalysts (e.g., proline derivatives) or transition metal catalysts (e.g., Pd-mediated cross-couplings) for selective transformations. Monitor progress via TLC or GC-MS to detect intermediates .

Q. What computational methods predict reactivity patterns of the conjugated diene system?

Conduct DFT calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict cycloaddition or electrophilic attack sites. Validate with experimental UV-Vis spectra and Diels-Alder reaction kinetics .

Q. How to design structure-activity relationship (SAR) studies for analogs targeting biological activity?

Systematically modify substituents (e.g., silyl groups, aldehyde oxidation state) and evaluate cytotoxicity via MTT assays. Corrogate results with computational docking studies (AutoDock Vina) to identify binding interactions in biological targets (e.g., enzyme active sites) .

Q. What catalytic systems enable efficient deprotection of TBDMS groups without altering the carboxaldehyde?

Use tetrabutylammonium fluoride (TBAF) in anhydrous THF at 0°C to selectively cleave silyl ethers. Monitor deprotection efficiency via 29Si^{29}\text{Si} NMR and confirm aldehyde integrity through IR spectroscopy (C=O stretch at ~1720 cm1^{-1}) .

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